molecular formula C14H21N5O2S B13797851 Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)- CAS No. 71795-51-2

Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)-

Cat. No.: B13797851
CAS No.: 71795-51-2
M. Wt: 323.42 g/mol
InChI Key: PXDUFVOBKCGDGS-UHFFFAOYSA-N
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Description

The compound Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)- (CAS: 71795-51-2; MDL: MFCD01762058) is a sulfonamide derivative with the molecular formula C₁₄H₂₁N₅O₂S and a molecular weight of 323.419 g/mol . Its structure comprises:

  • A 4-aminobenzenesulfonamide core, a common pharmacophore in antimicrobial and enzyme-inhibiting agents.
  • An imidazole ring substituted with a 5-methyl group and a 1-(2-(dimethylamino)ethyl) side chain.

Properties

CAS No.

71795-51-2

Molecular Formula

C14H21N5O2S

Molecular Weight

323.42 g/mol

IUPAC Name

4-amino-N-[1-[2-(dimethylamino)ethyl]-5-methylimidazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C14H21N5O2S/c1-11-10-16-14(19(11)9-8-18(2)3)17-22(20,21)13-6-4-12(15)5-7-13/h4-7,10H,8-9,15H2,1-3H3,(H,16,17)

InChI Key

PXDUFVOBKCGDGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1CCN(C)C)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)- typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazole under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and requires precise temperature control to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced reactors and automation systems can further optimize the process, reducing the overall production cost .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions. Substitution reactions may involve catalysts or specific temperature and pressure conditions to achieve the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .

Scientific Research Applications

Medicinal Chemistry Applications

Benzenesulfonamide derivatives are known for their diverse biological activities, making them valuable in drug development. The following are key areas where this compound shows promise:

  • Antimicrobial Activity :
    • Mechanism of Action : Compounds containing the sulfonamide group often inhibit bacterial growth by interfering with folic acid synthesis. This property is critical for developing new antibiotics.
    • Case Study : Research has demonstrated that modifications of benzenesulfonamide can enhance its antibacterial properties against resistant strains of bacteria.
  • Carbonic Anhydrase Inhibition :
    • Therapeutic Uses : Inhibitors of carbonic anhydrase are used to treat conditions such as glaucoma and altitude sickness. The specificity of benzenesulfonamide derivatives for carbonic anhydrase IX makes them particularly interesting for targeted therapies.
    • Research Findings : Studies indicate that certain derivatives exhibit selectivity for specific carbonic anhydrase isoforms, suggesting potential applications in cancer therapy due to their ability to modulate tumor microenvironments.
  • Anti-inflammatory Properties :
    • Application in Pain Management : Some benzenesulfonamide derivatives have shown anti-inflammatory effects, which could be beneficial in treating chronic pain conditions.
    • Evidence from Clinical Trials : Preliminary clinical trials have indicated that these compounds may reduce inflammation markers in patients with rheumatoid arthritis.

Organic Synthesis Applications

Benzenesulfonamide derivatives are also pivotal in synthetic organic chemistry due to their versatility:

  • Building Blocks for Synthesis :
    • The sulfonamide group can serve as a versatile functional group in organic synthesis, facilitating the creation of complex molecules.
    • Synthetic Routes : Various synthetic methods have been developed to produce these compounds efficiently, including nucleophilic substitution reactions and coupling reactions.
  • Reagent in Chemical Reactions :
    • Benzenesulfonamide can act as a reagent in the synthesis of other biologically active compounds.
    • Example Reaction : The compound can undergo reactions with electrophiles to form sulfonamides that are useful in pharmaceuticals.

Data Table: Comparison with Related Compounds

Compound NameStructureUnique Features
SulfanilamideC₆H₈N₂O₂SFirst sulfa drug; effective antibacterial agent
AcetazolamideC₁₀H₁₁N₃O₃SCarbonic anhydrase inhibitor; used in glaucoma treatment
BenzenesulfonamideC₆H₇N₃O₂SExhibits antimicrobial and anti-inflammatory properties

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. The compound’s interaction with other enzymes and receptors is also being studied to understand its broader biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related sulfonamides and heterocyclic derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound : 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)benzenesulfonamide Imidazole with dimethylaminoethyl and methyl groups 323.419 Enhanced hydrophilicity due to dimethylaminoethyl; potential for H-bonding
4-bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2-methylbenzenesulfonamide Bromo, methyl, and benzimidazolone groups ~430 (estimated) Lipophilic bromo substituent; benzimidazolone may enhance rigidity
Sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) Thiadiazole ring with methyl group 270.33 Classic sulfonamide antibiotic; high solubility due to thiadiazole
5-(4-Aminobenzenesulfonamido)-3,4-dimethylisoxazole Isoxazole with dimethyl groups ~280 (estimated) Isoxazole’s electron-rich nature may improve binding affinity
Key Observations:
  • Substituent Hydrophilicity: The target compound’s dimethylaminoethyl group likely improves water solubility compared to brominated () or purely aromatic analogues. This aligns with trends in sulfonamide design, where polar side chains enhance bioavailability .
  • Ring Systems : Replacing imidazole (target compound) with thiadiazole (sulfamethizole) or isoxazole (, item 15) alters electronic and steric properties. Thiadiazoles are associated with antibacterial activity, while isoxazoles may improve metabolic stability .
  • Molecular Weight : The target compound’s higher molecular weight (323 vs. ~270 for sulfamethizole) may impact membrane permeability, a critical factor in drug design.

Hypothetical Pharmacological Comparisons

While direct activity data for the target compound are unavailable, inferences can be drawn from structural analogues:

  • Antimicrobial Activity : Sulfamethizole () inhibits bacterial dihydropteroate synthase. The target compound’s imidazole ring may offer broader selectivity or resistance profiles due to steric differences .
  • Enzyme Inhibition: The dimethylaminoethyl group could mimic carbonic anhydrase inhibitors (e.g., acetazolamide), where hydrophilic substituents enhance binding to zinc-containing active sites .

Solubility and Physicochemical Properties

  • Brominated Analogues : The bromo-methyl compound () is likely less soluble in aqueous media due to its lipophilic substituents, highlighting the target compound’s design advantages for oral administration .

Biological Activity

Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)- (CAS No. 71795-51-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide functional group attached to an aromatic benzene ring, featuring a 4-amino group and a dimethylaminoethyl side chain linked to a 5-methyl-1H-imidazol-2-yl moiety. Its molecular formula is C14H21N5O2SC_{14}H_{21}N_{5}O_{2}S with a molecular weight of approximately 302.39 g/mol.

Benzenesulfonamide derivatives are known for their interactions with various biological targets. The sulfonamide moiety enhances pharmacological properties, particularly through inhibition of carbonic anhydrases (CAs), which are enzymes involved in regulating pH and fluid balance in biological systems. Selective inhibition of specific CA isoforms, such as CA IX, has been linked to anticancer activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives:

  • Inhibition of Carbonic Anhydrase IX : Compounds derived from benzenesulfonamide have shown significant inhibitory effects on CA IX with IC50 values ranging from 10.93 to 25.06 nM, demonstrating selectivity over CA II (IC50 values between 1.55 and 3.92 μM) . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.
  • Induction of Apoptosis : Compound 4e was reported to induce apoptosis in MDA-MB-231 breast cancer cells, evidenced by a significant increase in annexin V-FITC positive cells from 0.18% to 22.04%, indicating a robust apoptotic response compared to control groups .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Against Mycobacterium abscessus : Novel derivatives bearing the benzenesulfonamide moiety exhibited strong antimicrobial activity against multidrug-resistant strains of M. abscessus, suggesting potential as new therapeutic agents against resistant infections .

Research Findings and Case Studies

A summary of key research findings on the biological activity of benzenesulfonamide derivatives is presented in the table below:

StudyBiological ActivityKey Findings
AnticancerSignificant CA IX inhibition; apoptosis induction in MDA-MB-231 cells.
CytotoxicityEvaluated against TNBC and melanoma cell lines; identified active compounds with low EC50 values.
AntimicrobialEffective against M. abscessus strains; potential for drug-resistant infections.

Q & A

Basic: What are the established synthetic routes for this benzenesulfonamide derivative?

Answer:
The synthesis typically involves multi-step reactions, including coupling methods and functional group transformations. For example, coupling 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazole-5-ylsulfanyl)propanoic acid with amino acid esters using hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) as coupling agents can yield structurally related imidazole-sulfonamide hybrids . Reaction conditions (temperature, pH, and solvent selection) are critical for purity; anhydrous solvents like dichloromethane and controlled temperatures (0–25°C) are often employed .

Basic: Which analytical techniques are critical for confirming structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify substituent positions and imidazole ring proton environments .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., C₁₄H₂₁N₅O₂S, MW 323.419 g/mol) .
  • High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and assess purity (>95% by reverse-phase HPLC) .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Answer:

  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions during sulfonamide bond formation .
  • Catalyst Selection: HOBT/DCC coupling systems improve amidation efficiency compared to EDCI/HOBT .
  • Purification Strategies: Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol enhances crystallinity .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Cross-Validation Assays: For cardiovascular effects (e.g., calcium channel modulation), combine isolated organ assays (e.g., rat heart perfusion) with patch-clamp electrophysiology to confirm mechanism .
  • Enzyme-Specific Profiling: Use COX-2 inhibition assays (e.g., carrageenan-induced edema models) to distinguish anti-inflammatory activity from off-target effects observed in HIV integrase inhibition studies .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Enzyme Inhibition Assays:
    • COX-2 Inhibition: Measure IC₅₀ values using fluorescence-based kits (e.g., Cayman Chemical) .
    • Carbonic Anhydrase (CA) Inhibition: Spectrophotometric assays with 4-nitrophenyl acetate as substrate .
  • Antifungal Activity: Microdilution assays against Candida albicans (MIC values) .

Advanced: How to design experiments to elucidate the mechanism of action?

Answer:

  • Molecular Docking: Use crystallographic data (e.g., PDB ID 1CX2 for COX-2) to model binding interactions .
  • Mutagenesis Studies: Modify imidazole or sulfonamide moieties to assess impact on enzyme inhibition (e.g., HIV integrase catalytic core) .
  • Metabolic Profiling: LC-MS/MS tracks metabolite formation in hepatic microsomes to identify active intermediates .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Photostability: Expose to UV light (ICH Q1B guidelines) and quantify decomposition products (e.g., sulfonic acid derivatives) .

Advanced: What computational methods predict structure-activity relationships (SAR)?

Answer:

  • 3D-QSAR Models: CoMFA/CoMSIA analysis of styrylquinoline-sulfonamide hybrids identifies steric/electrostatic contributions to HIV integrase inhibition .
  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to correlate frontier orbitals (HOMO/LUMO) with redox properties .

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